molecular formula C17H28N2O2 B10886085 1-(Butan-2-yl)-4-(3,4-dimethoxybenzyl)piperazine

1-(Butan-2-yl)-4-(3,4-dimethoxybenzyl)piperazine

Cat. No.: B10886085
M. Wt: 292.4 g/mol
InChI Key: XBSADJOSMMQZQC-UHFFFAOYSA-N
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Description

1-(SEC-BUTYL)-4-(3,4-DIMETHOXYBENZYL)PIPERAZINE is a synthetic organic compound that belongs to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a sec-butyl group and a 3,4-dimethoxybenzyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(SEC-BUTYL)-4-(3,4-DIMETHOXYBENZYL)PIPERAZINE typically involves the reaction of 1-(sec-butyl)piperazine with 3,4-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(SEC-BUTYL)-4-(3,4-DIMETHOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Oxidation of the benzyl group can lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the benzyl group can yield alcohols.

    Substitution: Substitution reactions can introduce various functional groups at the benzyl position, depending on the nucleophile used.

Scientific Research Applications

1-(SEC-BUTYL)-4-(3,4-DIMETHOXYBENZYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(SEC-BUTYL)-4-(3,4-DIMETHOXYBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter receptors, leading to changes in signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(SEC-BUTYL)-4-BENZYLPIPERAZINE: Similar structure but lacks the methoxy groups on the benzyl ring.

    1-(SEC-BUTYL)-4-(2,3-DIMETHOXYBENZYL)PIPERAZINE: Similar structure but with methoxy groups in different positions on the benzyl ring.

    1-(SEC-BUTYL)-4-(3,4-DIMETHOXYPHENYL)PIPERAZINE: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

1-(SEC-BUTYL)-4-(3,4-DIMETHOXYBENZYL)PIPERAZINE is unique due to the presence of both sec-butyl and 3,4-dimethoxybenzyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of the methoxy groups on the benzyl ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

1-butan-2-yl-4-[(3,4-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C17H28N2O2/c1-5-14(2)19-10-8-18(9-11-19)13-15-6-7-16(20-3)17(12-15)21-4/h6-7,12,14H,5,8-11,13H2,1-4H3

InChI Key

XBSADJOSMMQZQC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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